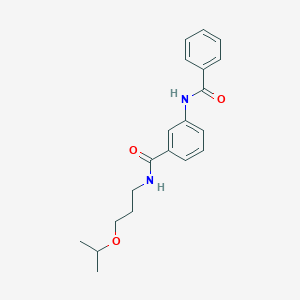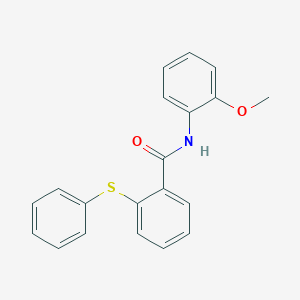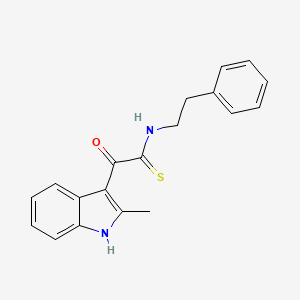![molecular formula C19H22N2O2S B4186717 1-(4-methoxyphenyl)-4-[2-(methylthio)benzoyl]piperazine](/img/structure/B4186717.png)
1-(4-methoxyphenyl)-4-[2-(methylthio)benzoyl]piperazine
Descripción general
Descripción
1-(4-methoxyphenyl)-4-[2-(methylthio)benzoyl]piperazine, also known as MeOPP, is a chemical compound that belongs to the piperazine family. It has gained significant attention in scientific research due to its potential applications in various fields, including medicine and agriculture.
Mecanismo De Acción
The mechanism of action of 1-(4-methoxyphenyl)-4-[2-(methylthio)benzoyl]piperazine varies depending on its application. In medicine, it has been found to induce apoptosis in cancer cells by activating the caspase cascade, which is a series of proteases that initiate programmed cell death. 1-(4-methoxyphenyl)-4-[2-(methylthio)benzoyl]piperazine has also been found to inhibit the replication of HIV by blocking the activity of the reverse transcriptase enzyme, which is essential for the virus's replication.
In agriculture, 1-(4-methoxyphenyl)-4-[2-(methylthio)benzoyl]piperazine acts by disrupting the insect's nervous system. It binds to the gamma-aminobutyric acid (GABA) receptor, which is responsible for inhibiting nerve impulses. This leads to hyperexcitation of the insect's nervous system, resulting in paralysis and death.
Biochemical and Physiological Effects:
1-(4-methoxyphenyl)-4-[2-(methylthio)benzoyl]piperazine has been found to have several biochemical and physiological effects. In vitro studies have shown that 1-(4-methoxyphenyl)-4-[2-(methylthio)benzoyl]piperazine induces apoptosis in cancer cells by activating the caspase cascade. It has also been found to inhibit the replication of HIV by blocking the activity of the reverse transcriptase enzyme.
In insects, 1-(4-methoxyphenyl)-4-[2-(methylthio)benzoyl]piperazine acts by disrupting the nervous system and causing paralysis. It has been found to bind to the GABA receptor, leading to hyperexcitation of the nervous system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(4-methoxyphenyl)-4-[2-(methylthio)benzoyl]piperazine has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied for its potential applications in medicine and agriculture. 1-(4-methoxyphenyl)-4-[2-(methylthio)benzoyl]piperazine's insecticidal properties make it a promising candidate for developing new insecticides.
However, there are also limitations to using 1-(4-methoxyphenyl)-4-[2-(methylthio)benzoyl]piperazine in lab experiments. It can be toxic to cells and organisms at high concentrations, and its mechanism of action is not fully understood. Additionally, 1-(4-methoxyphenyl)-4-[2-(methylthio)benzoyl]piperazine's potential applications in medicine and agriculture require further research to determine its safety and efficacy.
Direcciones Futuras
There are several future directions for research on 1-(4-methoxyphenyl)-4-[2-(methylthio)benzoyl]piperazine. In medicine, further studies are needed to determine its safety and efficacy as an anticancer and antiviral agent. In agriculture, 1-(4-methoxyphenyl)-4-[2-(methylthio)benzoyl]piperazine's insecticidal properties could be further explored to develop new and effective insecticides.
Additionally, 1-(4-methoxyphenyl)-4-[2-(methylthio)benzoyl]piperazine's mechanism of action could be further investigated to understand how it induces apoptosis in cancer cells and inhibits the replication of viruses. Further research could also explore the potential of 1-(4-methoxyphenyl)-4-[2-(methylthio)benzoyl]piperazine as a therapeutic agent for other diseases, such as neurodegenerative disorders.
Conclusion:
In conclusion, 1-(4-methoxyphenyl)-4-[2-(methylthio)benzoyl]piperazine is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicine and agriculture. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. 1-(4-methoxyphenyl)-4-[2-(methylthio)benzoyl]piperazine's potential applications in medicine and agriculture make it a promising candidate for further research.
Aplicaciones Científicas De Investigación
1-(4-methoxyphenyl)-4-[2-(methylthio)benzoyl]piperazine has been extensively studied for its potential applications in various scientific fields. In medicine, it has been investigated for its anticancer and antiviral properties. 1-(4-methoxyphenyl)-4-[2-(methylthio)benzoyl]piperazine has been shown to inhibit the growth of cancer cells by inducing apoptosis, which is programmed cell death. It has also been found to inhibit the replication of certain viruses, including the human immunodeficiency virus (HIV).
In agriculture, 1-(4-methoxyphenyl)-4-[2-(methylthio)benzoyl]piperazine has been studied for its insecticidal properties. It has been found to be effective against several insect species, including the diamondback moth and the cotton bollworm. 1-(4-methoxyphenyl)-4-[2-(methylthio)benzoyl]piperazine acts by disrupting the insect's nervous system, leading to paralysis and death.
Propiedades
IUPAC Name |
[4-(4-methoxyphenyl)piperazin-1-yl]-(2-methylsulfanylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2S/c1-23-16-9-7-15(8-10-16)20-11-13-21(14-12-20)19(22)17-5-3-4-6-18(17)24-2/h3-10H,11-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBTQUVYGEUGKGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC=CC=C3SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(4-Methoxyphenyl)piperazin-1-yl][2-(methylsulfanyl)phenyl]methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4186636.png)

![4-[allyl(methylsulfonyl)amino]-N-(3-chloro-4-methylphenyl)benzamide](/img/structure/B4186655.png)

![N-benzyl-2-[3-(2-fluorobenzoyl)-1H-indol-1-yl]acetamide](/img/structure/B4186677.png)
![4-[4-(1H-benzimidazol-2-ylmethyl)-1-piperazinyl]-6-methylthieno[2,3-d]pyrimidine hydrochloride](/img/structure/B4186681.png)
![ethyl 4-amino-2-({2-oxo-2-[(1-phenylethyl)amino]ethyl}thio)-5-pyrimidinecarboxylate](/img/structure/B4186693.png)

![N-{2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-2-oxoethyl}-N-(2-methoxy-5-nitrophenyl)methanesulfonamide](/img/structure/B4186699.png)
![N-(2,5-dimethoxyphenyl)-2-{[4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4186707.png)
![N~1~-[4-(cyanomethyl)phenyl]-N~2~-(4-fluorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B4186709.png)
![2-hydroxy-N-(2-{[2-(2-methylphenoxy)ethyl]amino}-2-oxoethyl)benzamide](/img/structure/B4186721.png)
![3-[(benzylamino)carbonyl]-2-methylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4186723.png)
